molecular formula C24H26N4O2 B10792926 (S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide

(S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide

Cat. No.: B10792926
M. Wt: 402.5 g/mol
InChI Key: LXDLCNLNQJTXHX-IBGZPJMESA-N
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Description

(S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acridine moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

standard organic synthesis techniques and equipment would be employed to produce this compound in a controlled laboratory setting .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

(S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide is unique due to its combination of acridine and phenylpropanamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

(2S)-2-amino-N-[2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C24H26N4O2/c25-19(14-16-8-2-1-3-9-16)24(30)26-15-22(29)28-23-17-10-4-6-12-20(17)27-21-13-7-5-11-18(21)23/h1-4,6,8-10,12,19H,5,7,11,13-15,25H2,(H,26,30)(H,27,28,29)/t19-/m0/s1

InChI Key

LXDLCNLNQJTXHX-IBGZPJMESA-N

Isomeric SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CNC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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